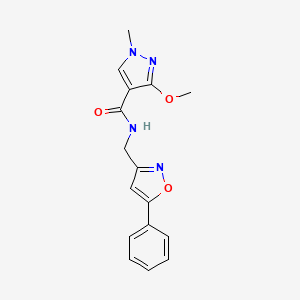![molecular formula C21H27N3O2Si B2949478 5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 939384-55-1](/img/structure/B2949478.png)
5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Übersicht
Beschreibung
5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a complex organic compound characterized by a spiro structure with multiple functional groups. This compound's unique arrangement provides a platform for various reactions and applications across multiple scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Components: : The process begins with the synthesis of individual components, which include indene derivatives and pyrrolopyridine structures.
Formation of the Spiro Structure: : The indene and pyrrolopyridine components undergo a spirocyclization reaction, where conditions are carefully controlled, typically involving catalysts and solvents such as dichloromethane under reflux.
Final Assembly: : The trimethylsilyl group is introduced through a nucleophilic substitution reaction. Reaction conditions include the use of trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Scale-up involves optimizing the reaction conditions for high yield and purity.
Continuous flow reactors might be employed to handle the exothermic nature of these reactions, ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using reagents like m-chloroperbenzoic acid.
Reduction: : Hydrogenation reactions can reduce the double bonds in the indene ring. Catalysts like palladium on carbon (Pd/C) are typically used.
Substitution: : Various electrophiles can replace the amino group, facilitating further functionalization.
Common Reagents and Conditions
Oxidizing agents: m-chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: hydrogen gas (H₂) in the presence of Pd/C.
Substituting agents: alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation yields oxidized derivatives of the indene ring.
Reduction gives fully saturated derivatives.
Substitution results in a variety of functionalized spiro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a precursor for synthesizing more complex organic molecules.
Its reactivity offers a model for studying spirocyclization mechanisms.
Biology
Explored for its potential as a biological probe due to its ability to bind specific biomolecules.
Used in studying enzyme-inhibitor interactions.
Medicine
Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
The compound's ability to interact with biological targets makes it a candidate for drug development.
Industry
Utilized in materials science for developing new polymers and materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways
In biological systems, it targets specific enzymes or receptors, affecting cellular processes.
Its spiro structure allows it to interact with nucleophilic and electrophilic sites within the body, influencing signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyrrol]-2'(1'H)-one
5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]quinolin]-2'(1'H)-one
Uniqueness
The compound's spiroindene-pyrrolopyridine structure is less common, providing unique steric and electronic properties.
The presence of a trimethylsilyl group enhances its stability and reactivity compared to similar structures.
Eigenschaften
IUPAC Name |
5-amino-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2Si/c1-27(2,3)10-9-26-14-24-19-18(5-4-8-23-19)21(20(24)25)12-15-6-7-17(22)11-16(15)13-21/h4-8,11H,9-10,12-14,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGFPVNDGLOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)

![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)


![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)
![2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2949408.png)

![N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2949412.png)



